Benzarone

URAT1 uric acid transport gout

Benzarone (2-ethyl-3-(4-hydroxybenzoyl)benzofuran) is a small-molecule uricosuric agent that acts as a potent inhibitor of human urate transporter 1 (hURAT1, IC50 2.8 µM) and additionally uncouples oxidative phosphorylation. Originally developed as a urate-lowering drug, it is also an active metabolite of benzbromarone and retains independent pharmacological activity.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 1477-19-6
Cat. No. B1666192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzarone
CAS1477-19-6
SynonymsBenzarone;  Benzaronum;  Benzarona;  Vasoc;  Venagil; 
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3
InChIKeyRFRXIWQYSOIBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benzarone (CAS 1477-19-6) – Procurement-Relevant Profile of a Dual-Action URAT1/Xanthine Oxidase Inhibitor


Benzarone (2-ethyl-3-(4-hydroxybenzoyl)benzofuran) is a small-molecule uricosuric agent that acts as a potent inhibitor of human urate transporter 1 (hURAT1, IC50 2.8 µM) and additionally uncouples oxidative phosphorylation . Originally developed as a urate-lowering drug, it is also an active metabolite of benzbromarone and retains independent pharmacological activity . Its polypharmacology distinguishes it from single-target uricosurics and xanthine oxidase inhibitors.

Why Benzarone Cannot Be Substituted by Benzbromarone, Probenecid, or Allopurinol in Research and Industrial Settings


Despite belonging to the uricosuric class, benzarone's unique combination of URAT1 inhibition, weak xanthine oxidase blockade, and selective EYA tyrosine phosphatase inhibition creates a polypharmacological fingerprint that is not replicated by any single comparator [1]. Simple substitution with benzbromarone (its prodrug) alters both potency and metabolic liability, while replacing it with allopurinol or probenecid forfeits the dual URAT1/XO mechanism and the EYA selectivity that underpin specific experimental models [2].

Quantitative Differentiation of Benzarone Against Key Comparators – Evidence-Based Procurement Guide


URAT1 Inhibitory Potency of Benzarone Compared to Benzbromarone, Probenecid, Lesinurad, and Allopurinol

Benzarone inhibits human URAT1 with an IC50 of 2.8 µM in Xenopus oocytes [1]. This places it between the sub-micromolar inhibitor benzbromarone (IC50 0.190 µM) and the markedly weaker agents lesinurad (IC50 30.0 µM) and probenecid (IC50 165 µM), while allopurinol is essentially inactive on URAT1 (IC50 >300 µM) [2].

URAT1 uric acid transport gout hyperuricemia

Xanthine Oxidase Inhibition Ki – Benzarone Versus Allopurinol

In a direct enzymatic study, benzarone exhibited non-competitive inhibition of human liver xanthine oxidase with a Ki slope of 19.0 µM, while allopurinol showed a Ki slope of 0.05 µM [1]. Although benzarone is ~380-fold weaker than allopurinol on XO, it is the dual URAT1/XO activity that differentiates it from pure XO inhibitors.

xanthine oxidase purine metabolism hypouricemic dual inhibitor

Selective EYA Tyrosine Phosphatase Inhibition – Benzarone Versus Benzbromarone

In a screening study, both benzarone and benzbromarone inhibited EYA tyrosine phosphatases, but benzarone exhibited clear selectivity over the classical protein tyrosine phosphatase PTP1B, whereas benzbromarone's selectivity was less pronounced [1]. Benzarone inhibited EYA3 with an IC50 of 17.5 µM .

EYA phosphatase angiogenesis cancer PTP1B selectivity

Metabolic Fate and Species-Specific Handling – Benzarone Exhibits Distinct Human Pharmacokinetics

A comparative metabolic study demonstrated that in humans, at least 70% of an oral benzarone dose was hydroxylated before conjugation, whereas in rat and dog, at least 70% was directly conjugated without prior hydroxylation [1]. Unchanged benzarone was not detected in human plasma (<25 ng/mL) even after a 400 mg dose, indicating extensive first-pass metabolism [1].

metabolism species differences pharmacokinetics hydroxylation

Optimal Research and Industrial Use Cases for Benzarone Driven by Verified Differentiation


Dual URAT1/XO Inhibitor Probe for Hyperuricemia Models Requiring Balanced Pathway Inhibition

Benzarone is ideally suited for in vitro and ex vivo models where simultaneous, moderate inhibition of both URAT1 (IC50 2.8 µM) and xanthine oxidase (Ki 19.0 µM) is desired without the extreme XO suppression of allopurinol (Ki 0.05 µM) [1]. This balanced profile allows investigation of combined urate reabsorption and production blockade.

EYA Phosphatase-Selective Chemical Biology Tool for Angiogenesis and Metastasis Research

Given its selectivity for EYA tyrosine phosphatases over PTP1B, benzarone is the reagent of choice for dissecting EYA-specific contributions to endothelial cell motility, tubulogenesis, and in vivo angiogenesis, as demonstrated in zebrafish and aortic ring assays [2]. Benzbromarone, being less selective, cannot replace benzarone in these studies.

Inter-Species Drug Metabolism Studies Focusing on Phase I Hydroxylation Pathways

Benzarone's stark metabolic divergence between humans (extensive hydroxylation) and rodents/dogs (direct conjugation) makes it a valuable probe for studying species-specific phase I enzyme activity [3]. Its near-absence of systemic parent drug in humans also allows it to serve as a negative control in bioavailability experiments.

Procurement for Structure-Activity Relationship (SAR) Libraries Centered on Benzofuran URAT1 Inhibitors

Benzarone's intermediate URAT1 potency fills a critical gap in SAR panels between high-potency benzbromarone (0.190 µM) and low-potency probenecid (165 µM) [4]. Including benzarone in screening libraries enables finer resolution of potency trends in benzofuran-derived uricosurics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzarone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.